molecular formula C13H10ClNO3 B6389910 5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid CAS No. 1261949-68-1

5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6389910
CAS No.: 1261949-68-1
M. Wt: 263.67 g/mol
InChI Key: CXTVNWAHBVRIJN-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a chloro-substituted phenyl group and a hydroxyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-4-methylbenzaldehyde.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base to form 2-chloro-4-methylcinnamic acid.

    Cyclization: The cinnamic acid derivative is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the corresponding nicotinic acid derivative.

    Hydroxylation: Finally, the nicotinic acid derivative is hydroxylated using an oxidizing agent like potassium permanganate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-(2-Chloro-4-methylphenyl)-6-ketonicotinic acid.

    Reduction: Formation of 5-(2-Chloro-4-methylphenyl)-6-aminonicotinic acid.

    Substitution: Formation of 5-(2-Amino-4-methylphenyl)-6-hydroxynicotinic acid.

Scientific Research Applications

5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.

    Pathways Involved: It can modulate pathways related to inflammation and oxidative stress, potentially leading to therapeutic effects in conditions like arthritis and neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-6-hydroxynicotinic acid
  • 5-(4-Methylphenyl)-6-hydroxynicotinic acid
  • 5-(2-Chloro-4-methylphenyl)-3-hydroxynicotinic acid

Uniqueness

5-(2-Chloro-4-methylphenyl)-6-hydroxynicotinic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-2-3-9(11(14)4-7)10-5-8(13(17)18)6-15-12(10)16/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTVNWAHBVRIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CNC2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687598
Record name 5-(2-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-68-1
Record name 5-(2-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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